Coibamide A

Sec61 translocon resistance mutation target engagement

Coibamide A (CbA) is a marine-derived N-methyl-stabilized lariat depsipeptide that directly inhibits the Sec61α translocon, blocking secretory and membrane protein biogenesis. Unlike apratoxin A and ipomoeassin F, CbA retains full efficacy against the R66I resistance mutation and exhibits a unique NCI-60 cancer cell selectivity profile. Active against glioblastoma stem-like cells with in vivo tumor suppression; potentiates lapatinib and erlotinib. This compound is an essential tool for dissecting divergent Sec61 resistance pathways. Supplied with ≥98% purity for exclusive use in Sec61 pharmacology and resistance mechanism research.

Molecular Formula C65H110N10O16
Molecular Weight 1287.6 g/mol
CAS No. 1029227-48-2
Cat. No. B15565077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoibamide A
CAS1029227-48-2
Molecular FormulaC65H110N10O16
Molecular Weight1287.6 g/mol
Structural Identifiers
InChIInChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1
InChIKeyLVHKHLZPRPTQJG-BNLDXBMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coibamide A (CAS 1029227-48-2): Marine Lariat Depsipeptide Sec61 Translocon Inhibitor for Cancer Research


Coibamide A (CbA) is an N-methyl-stabilized lariat depsipeptide isolated from a Panamanian marine cyanobacterium (Caldora sp., formerly Leptolyngbya sp.) [1]. The compound functions as a direct inhibitor of the Sec61α subunit of the Sec61 protein translocon, preventing the biogenesis of secretory and integral membrane proteins via broad substrate-nonselective inhibition of endoplasmic reticulum (ER) protein import [2]. In the NCI-60 human tumor cell line panel, Coibamide A exhibits a unique selectivity profile distinct from other Sec61 inhibitors including apratoxin A and ipomoeassin F [2].

Why Coibamide A (CAS 1029227-48-2) Cannot Be Substituted with Other Sec61 Inhibitors in Research Protocols


Despite sharing the Sec61 translocon as a common target, Sec61 inhibitors exhibit divergent binding modes, client protein selectivity, and cytotoxicity profiles that preclude simple interchangeability in experimental systems. Coibamide A targets a lumenal cavity of Sec61α that is only partially shared with other known Sec61 inhibitors such as apratoxin A, decatransin, and ipomoeassin F [1]. This binding site divergence translates into differential sensitivity to resistance-conferring Sec61α mutations—the R66I mutant confers strong resistance to all previously known Sec61 inhibitors but remains sensitive to Coibamide A [1]. Furthermore, Coibamide A, apratoxin A, and ipomoeassin F do not display comparable patterns of potency and selectivity in the NCI-60 human cancer cell line panel, confirming that functional substitution without experimental validation introduces confounding variables [1].

Coibamide A (CAS 1029227-48-2): Quantitative Differentiation Evidence Against Comparators


Coibamide A Retains Activity Against R66I Sec61α Mutant Resistant to All Other Known Sec61 Inhibitors

Coibamide A demonstrates a mechanistically distinct binding mode to the Sec61α subunit relative to all previously characterized Sec61 inhibitors. The Sec61α mutant R66I confers strong resistance to every previously known Sec61 inhibitor class, yet Coibamide A retains full cytotoxic activity against HCT116 cells expressing this mutant [1]. An unbiased mutagenesis screen identified the CbA-resistant mutation S71P, further confirming that Coibamide A and apratoxin A occupy nonidentical binding sites on Sec61α [1].

Sec61 translocon resistance mutation target engagement

Coibamide A Displays Distinct NCI-60 Selectivity Profile vs. Apratoxin A and Ipomoeassin F

Despite all three compounds functioning as Sec61 translocon inhibitors, Coibamide A, apratoxin A, and ipomoeassin F do not display comparable patterns of potency and selectivity when evaluated across the NCI-60 panel of 60 human cancer cell lines [1]. The distinct selectivity signatures indicate that these inhibitors differentially affect specific cancer cell types despite sharing a common protein target.

NCI-60 panel selectivity profiling cancer cell lines

Coibamide A Exhibits Subnanomolar to Nanomolar Cytotoxicity Against Patient-Derived Glioblastoma Stem-like Cells (GSCs)

When evaluated against a panel of six patient-derived glioblastoma stem-like cells (GSCs), Coibamide A demonstrated remarkable cytotoxicity, with IC50 values ranging from subnanomolar to low micromolar concentrations across sensitive GSC lines [1]. Five of the six GSCs tested were sensitive to Sec61 inhibitor treatment, highlighting the particular vulnerability of this clinically relevant cell population [1].

glioblastoma stem-like cells patient-derived cytotoxicity

Coibamide A Demonstrates Differential HER Family Protein Sensitivity (HER3 > EGFR > HER2)

In breast and lung cancer cell types, endogenous HER3 (ErbB-3) and EGFR (ErbB-1) proteins are more sensitive to Coibamide A, and the related Sec61 inhibitor apratoxin A, than HER2 (ErbB-2), establishing a rank order of sensitivity: HER3 > EGFR > HER2 [1]. Despite this differential sensitivity, Sec61-dependent inhibition by Coibamide A was sufficient to decrease cell surface expression of HER2 [1]. Coibamide A potentiated the cytotoxic efficacy of the small molecule kinase inhibitors lapatinib and erlotinib in breast and lung cancer cell types, respectively [1].

HER/ErbB family EGFR HER2 HER3

Coibamide A Suppresses Glioblastoma Tumor Growth In Vivo at 0.3 mg/kg Dosing

In a nude mouse xenograft model of human glioblastoma, established subcutaneous U87-MG tumors failed to grow for up to 28 days in response to 0.3 mg/kg doses of Coibamide A administered intravenously [1]. Concurrently, Coibamide A inhibited extracellular VEGFA secreted from U87-MG glioblastoma and MDA-MB-231 breast cancer cells with low nanomolar potency [1].

glioblastoma in vivo efficacy xenograft

Coibamide A Analogues Show Dramatic Potency Loss vs. Native Compound in MDA-MB-231 Cells

Structure-activity relationship studies reveal that Coibamide A analogues with modified stereochemistry exhibit dramatically reduced antiproliferative activity. The synthetic analogue l-HVA, l-MeAla-Coibamide A shows IC50 values of 17.98 µM against MDA-MB-231 breast cancer cells and 11.77 µM against MCF-7 cells [1], compared to native Coibamide A which exhibits an IC50 of 3.9 nM against MDA-MB-231 cells [1]. This represents an approximately 4,600-fold reduction in potency.

structure-activity relationship analogue comparison SAR

Coibamide A (CAS 1029227-48-2): Optimal Research Applications Based on Quantitative Evidence


Sec61 Translocon Inhibitor Resistance Mechanism Studies Utilizing R66I Mutant Systems

Coibamide A is uniquely positioned for studies investigating Sec61 translocon inhibitor resistance mechanisms. Because the Sec61α R66I mutant confers strong resistance to all previously known Sec61 inhibitors while Coibamide A retains full activity against cells expressing this mutant [1], researchers can employ Coibamide A as a critical tool compound to distinguish between shared and divergent resistance pathways. The S71P mutation, which specifically confers resistance to Coibamide A but not apratoxin A, provides an orthogonal genetic validation tool [1].

Patient-Derived Glioblastoma Stem-like Cell (GSC) Translational Studies

Coibamide A demonstrates potent cytotoxicity against patient-derived glioblastoma stem-like cells, with 5 of 6 tested GSC lines showing sensitivity to Sec61 inhibition [2]. This activity profile, combined with in vivo tumor growth suppression in U87-MG glioblastoma xenografts at 0.3 mg/kg dosing [3], positions Coibamide A as a priority compound for translational glioblastoma research programs requiring activity against clinically relevant stem-like cell populations.

HER/ErbB Family Signaling Studies with Defined Sensitivity Hierarchy

For research programs focused on HER/ErbB family signaling, Coibamide A offers a defined sensitivity hierarchy (HER3 > EGFR > HER2) across breast and lung cancer cell types [4]. This rank order enables rational experimental design for studies targeting HER3- or EGFR-driven pathways. Additionally, Coibamide A potentiates the cytotoxic efficacy of lapatinib and erlotinib [4], supporting its use in combination studies with small molecule kinase inhibitors.

Sec61 Inhibitor Comparative Pharmacology in NCI-60 Panel Screening

Because Coibamide A, apratoxin A, and ipomoeassin F do not display comparable patterns of potency and selectivity in the NCI-60 human cancer cell line panel [1], Coibamide A is an essential inclusion for any comprehensive comparative pharmacology study of Sec61 translocon inhibitors. Substituting Coibamide A with another Sec61 inhibitor would alter the cancer cell types affected and confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coibamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.